
Dimethyl chloro ethoxy silane
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Overview
Description
Dimethyl chloro ethoxy silane is an organosilicon compound with the chemical formula C4H11ClOSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl chloro ethoxy silane can be synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of dimethyl ethoxy silane. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Dimethyl chloro ethoxy silane undergoes hydrolysis in aqueous conditions, forming silanol intermediates (Cl(CH₃)₂Si-OH), which subsequently condense to siloxanes (Si-O-Si networks).
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Mechanistic Pathways :
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Acidic Conditions : Protonation of the ethoxy group activates the silicon center for nucleophilic attack by water, proceeding via an S<sub>N</sub>1-Si mechanism with a carbocation-like transition state .
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Basic Conditions : Deprotonated silanol (Si-O⁻) attacks adjacent silicon atoms in a S<sub>N</sub>2-Si pathway, favoring cross-linked structures .
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Rate Influences :
Condition | Mechanism | Dominant Product Type |
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Acidic (pH <7) | S<sub>N</sub>1-Si | Linear siloxanes |
Basic (pH >7) | S<sub>N</sub>2-Si | Branched networks |
Hydrosilylation Reactions
The compound participates in hydrosilylation with alkenes or alkynes, facilitated by transition-metal catalysts (e.g., Rh, Pt):
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Catalyst Dependence :
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Substituent Effects :
Example Reaction :
Cl(CH₃)₂Si-OCH₂CH₃ + CH₂=CH₂ → Cl(CH₃)₂Si-CH₂CH₂-OCH₂CH₃
Reductive Etherification
In the presence of chlorodimethylsilane (CDMS), this compound acts as a mediator in reductive etherification, converting ketones to ethers:
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Mechanism : CDMS serves as a dual Lewis acid and reductant, activating carbonyl groups for nucleophilic attack by alcohols .
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Efficiency : Primary alcohols achieve >80% conversion, while secondary alcohols show lower yields (~50%) due to steric hindrance .
Reaction Scheme :
R-C(=O)-R' + R''OH → R-CH(OR'')-R' (mediated by Cl(CH₃)₂Si-OCH₂CH₃)
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable bond formation between silane and aromatic substrates:
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Buchwald-Hartwig Amination : The chlorine substituent facilitates oxidative addition to Pd(0), forming aryl-silicon bonds .
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Limitations : Ethoxy groups can inhibit catalyst activity if steric bulk exceeds tolerances of Pd complexes .
Example :
Cl(CH₃)₂Si-OCH₂CH₃ + Ar-X → Ar-Si(CH₃)₂-OCH₂CH₃ + XCl (X = halide)
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., DMF, DMI) enhance reaction rates in silane-mediated transformations:
Scientific Research Applications
Dimethyl chloro ethoxy silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of dimethyl chloro ethoxy silane involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. This reactivity allows it to form strong bonds with various substrates, making it useful in surface modification and polymer synthesis .
Comparison with Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the ethoxy group.
Chloro(dimethyl)octylsilane: Contains an octyl group instead of an ethoxy group.
Dichloromethylsilane: Contains two chlorine atoms instead of one
Uniqueness: Dimethyl chloro ethoxy silane is unique due to the presence of both chloro and ethoxy groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it particularly valuable in applications requiring surface modification and the synthesis of complex organosilicon compounds .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of dimethyl chloro ethoxy silane to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst ratio) and characterization of intermediates. For example, using silane coupling agents (e.g., ethoxy groups) in stepwise reactions can improve selectivity . Purification via fractional distillation or column chromatography is critical, as residual chloride or ethoxy byproducts may affect downstream applications. Validate purity using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) and FTIR to confirm functional group integrity .
Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- NMR Spectroscopy : <sup>29</sup>Si NMR is essential for identifying silicon-centered bonding environments (e.g., Si-Cl vs. Si-OEt) .
- FTIR : Monitor characteristic Si-O (1050–1100 cm⁻¹) and Si-Cl (450–550 cm⁻¹) stretching vibrations .
- GC-MS : Detect trace impurities (e.g., hydrolyzed siloxanes) using inert columns to prevent on-column degradation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store under inert gas (N2 or Ar) in moisture-free conditions to prevent hydrolysis .
- Waste Disposal : Neutralize with dry ethanol to convert residual chloride into non-volatile silicates before disposal .
- PPE : Use acid-resistant gloves, fume hoods, and splash goggles due to its reactivity with moisture and skin .
Q. How can researchers assess the purity of this compound for catalytic or surface-modification applications?
Methodological Answer: Combine quantitative methods:
- Karl Fischer Titration : Measure trace water content (critical for hydrolysis-sensitive reactions) .
- Elemental Analysis : Verify Si:Cl:O ratios to detect deviations from theoretical values .
- Chromatographic Methods : Use HPLC with UV detection to separate and quantify degradation products .
Advanced Research Questions
Q. How do surface hydroxyl groups on silica substrates influence the reactivity of this compound in catalyst design?
Methodological Answer: Surface hydroxyl density determines silane grafting efficiency. Pretreat SiO2 via calcination (300–500°C) to modulate –OH groups. Use <sup>29</sup>Si CP/MAS NMR to quantify monodentate vs. bidentate bonding modes. Higher hydroxyl density promotes cross-linking but may reduce catalytic selectivity in hydrogenation reactions .
Q. What strategies mitigate data contradictions between spectroscopic and chromatographic purity assessments?
Methodological Answer:
- Cross-Validation : Compare NMR integration (bulk purity) with GC-MS headspace analysis (volatile impurities) .
- Error Source Analysis : Consider solvent interactions in NMR (e.g., deuterochloroform reactivity) or column adsorption in GC .
- Statistical Correlation : Apply principal component analysis (PCA) to identify outlier batches .
Q. How does this compound’s decomposition pathway under thermal stress impact its application in high-temperature catalysis?
Methodological Answer: Conduct thermogravimetric analysis (TGA) coupled with FTIR gas-phase monitoring. Degradation above 150°C releases HCl and ethoxy radicals, which can poison active catalytic sites. Stabilize via co-grafting with thermally robust ligands (e.g., phenyl groups) .
Q. What computational models are suitable for predicting the reactivity of this compound with organic substrates?
Methodological Answer:
- DFT Calculations : Simulate transition states for nucleophilic substitution at the silicon center .
- Molecular Dynamics (MD) : Model hydrolysis kinetics in solvent environments to predict shelf-life .
Q. How can researchers design experiments to resolve conflicting literature reports on the compound’s stability in polar aprotic solvents?
Methodological Answer:
- Controlled Kinetic Studies : Monitor Si-Cl bond cleavage in DMF or DMSO using <sup>35</sup>Cl NMR .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent-mediated vs. inherent degradation pathways .
Q. What ethical considerations arise when scaling up this compound synthesis for academic-industrial collaborations?
Methodological Answer:
Properties
CAS No. |
1825-69-0 |
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Molecular Formula |
C4H11ClOSi |
Molecular Weight |
138.67 g/mol |
IUPAC Name |
2-chloroethoxy(dimethyl)silane |
InChI |
InChI=1S/C4H11ClOSi/c1-7(2)6-4-3-5/h7H,3-4H2,1-2H3 |
InChI Key |
PMMUFUPUDGYQEL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)Cl |
Canonical SMILES |
C[SiH](C)OCCCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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